molecular formula C7H12Br2O B12279403 1,7-Dibromo-heptan-4-one CAS No. 89774-18-5

1,7-Dibromo-heptan-4-one

Cat. No.: B12279403
CAS No.: 89774-18-5
M. Wt: 271.98 g/mol
InChI Key: YSAAJLWDNVBQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dibromo-heptan-4-one is an organic compound with the molecular formula C7H12Br2O It is a brominated ketone, characterized by the presence of two bromine atoms attached to the first and seventh carbon atoms of a heptane chain, with a ketone functional group at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dibromo-heptan-4-one can be synthesized through several methods. One common approach involves the bromination of heptan-4-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

1,7-Dibromo-heptan-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted derivatives.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Typically carried out in polar solvents such as ethanol or water, with the addition of a base like sodium hydroxide (NaOH) to facilitate the reaction.

    Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Performed in acidic or basic media, depending on the oxidizing agent used.

Major Products Formed

    Substitution: Various substituted heptanones, depending on the nucleophile used.

    Reduction: 1,7-Dibromo-heptan-4-ol.

    Oxidation: 1,7-Dibromo-heptanoic acid or other oxidized derivatives.

Scientific Research Applications

1,7-Dibromo-heptan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,7-Dibromo-heptan-4-one depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the ketone group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

1,7-Dibromo-heptan-4-one can be compared with other brominated ketones and heptanones:

    1,7-Dibromo-octan-4-one: Similar structure but with an additional carbon atom, leading to different physical and chemical properties.

    1,7-Dibromo-nonan-4-one: Another homolog with two additional carbon atoms, affecting its reactivity and applications.

    1,7-Dichloro-heptan-4-one: Chlorinated analog with different reactivity due to the presence of chlorine atoms instead of bromine.

Properties

CAS No.

89774-18-5

Molecular Formula

C7H12Br2O

Molecular Weight

271.98 g/mol

IUPAC Name

1,7-dibromoheptan-4-one

InChI

InChI=1S/C7H12Br2O/c8-5-1-3-7(10)4-2-6-9/h1-6H2

InChI Key

YSAAJLWDNVBQFW-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)CCCBr)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.